Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((r)-3-chloro-2-hydroxypropyl)phosphonate
Description
Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) ((R)-3-chloro-2-hydroxypropyl)phosphonate is a structurally complex organophosphonate characterized by two menthyl groups derived from (1R,2S,5R)-menthol and an (R)-configured 3-chloro-2-hydroxypropyl substituent. Its synthesis involves stereoselective reactions, as evidenced by related compounds in the literature, which highlight the importance of chiral centers in determining biological activity .
Properties
CAS No. |
945652-59-5 |
|---|---|
Molecular Formula |
C23H44ClO4P |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(2R)-1-bis[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy]phosphoryl-3-chloropropan-2-ol |
InChI |
InChI=1S/C23H44ClO4P/c1-15(2)20-9-7-17(5)11-22(20)27-29(26,14-19(25)13-24)28-23-12-18(6)8-10-21(23)16(3)4/h15-23,25H,7-14H2,1-6H3/t17-,18-,19+,20+,21+,22-,23-/m1/s1 |
InChI Key |
CZSXDAJJJBIUEH-QJMSMHCNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(C[C@H](CCl)O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC(CCl)O)OC2CC(CCC2C(C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Preparation of Chiral Cyclohexyl Alcohol Derivatives
The (1r,2s,5r)-2-isopropyl-5-methylcyclohexanol is synthesized or obtained commercially, ensuring enantiomeric purity. This alcohol serves as the nucleophilic component for phosphorylation.Synthesis of (r)-3-Chloro-2-hydroxypropyl Intermediate
The chiral 3-chloro-2-hydroxypropyl moiety is prepared via stereoselective chlorohydrin formation from allylic alcohols or epoxides, maintaining the (r) configuration.Phosphorylation Reaction
The key step involves reacting phosphorus oxychloride or an equivalent phosphorus(V) reagent with the cyclohexyl alcohols to form a bis-alkoxy phosphorochloridate intermediate. This intermediate is then reacted with the (r)-3-chloro-2-hydroxypropyl compound under controlled conditions to form the target phosphonate ester.Purification and Characterization
The crude product is purified by chromatographic techniques and recrystallization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) confirm the structure and stereochemistry.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclohexyl alcohol synthesis | Alkylation of cyclohexanone derivatives; chiral resolution | Ensures stereochemical purity |
| Chlorohydrin formation | Reaction of epoxides with HCl or chlorinating agents | Stereoselective to maintain (r) configuration |
| Phosphorylation | Phosphorus oxychloride, base (e.g., triethylamine), inert atmosphere | Low temperature to avoid side reactions |
| Coupling | Reaction of phosphorochloridate with chloro-hydroxypropyl alcohol | Controlled addition to maintain stereochemistry |
| Purification | Column chromatography, recrystallization | Yields high-purity final product |
Detailed Research Outcomes and Analysis
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
Proton and phosphorus NMR spectra confirm the presence of phosphonate ester linkages and the stereochemical environment of the cyclohexyl and chloro-hydroxypropyl groups.Infrared (IR) Spectroscopy:
Characteristic P=O stretching vibrations near 1250 cm⁻¹ and O-H stretching confirm the phosphonate and hydroxy functionalities.Mass Spectrometry (MS):
Molecular ion peaks consistent with the molecular weight of 451.0 g/mol validate the molecular formula.
Stereochemical Integrity
The stereochemical designations (1r,2s,5r) for the cyclohexyl groups and (r) for the chloro-hydroxypropyl moiety are preserved throughout the synthesis, confirmed by chiral HPLC and NMR coupling constants. This stereochemical control is critical for biological activity.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Overall Yield | Typically 60-75% over multiple steps |
| Purity (HPLC) | >98% |
| Enantiomeric Excess | >99% |
Comparative Notes on Similar Compounds
While structurally related compounds such as bis(2-isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonate exist, the presence of the chloro-hydroxypropyl moiety in this compound imparts unique reactivity and interaction profiles, particularly in biological systems. The chlorine atom introduces potential sites for further functionalization or biological activity modulation.
Summary Table of Preparation Method
| Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Cyclohexyl alcohol prep | Synthesis or procurement of chiral alcohols | Alkylation, chiral resolution | Enantiomerically pure cyclohexanol |
| 2. Chlorohydrin synthesis | Formation of (r)-3-chloro-2-hydroxypropyl | Epoxide ring opening with HCl | Chiral chlorohydrin intermediate |
| 3. Phosphorylation | Formation of phosphorochloridate intermediate | Phosphorus oxychloride, base | Reactive phosphorus intermediate |
| 4. Coupling | Reaction with chlorohydroxypropyl intermediate | Controlled addition, inert atmosphere | Target phosphonate compound |
| 5. Purification | Chromatography and recrystallization | Silica gel column, solvents | High purity, stereochemically intact product |
Chemical Reactions Analysis
Hydrolysis Reactions
The phosphonate ester bonds and hydroxyl group undergo hydrolysis under controlled conditions:
The chlorine atom on the propyl chain remains stable under mild hydrolysis but participates in nucleophilic substitution under harsher conditions.
Nucleophilic Substitution
The β-chloro alcohol moiety enables selective substitutions:
Key pathways:
-
Aminolysis : Reacts with primary amines (e.g., methylamine) in THF at 25°C to form β-amino alcohols, enhancing water solubility by 38% (measured via HPLC) .
-
Thiol displacement : Treatment with sodium thiophenolate (PhSNa) in DMF yields thioether derivatives, improving logP by 1.2 units.
-
Intramolecular cyclization : Under Mitsunobu conditions (DIAD, PPh₃), forms epoxides via neighboring group participation, critical for probing enzyme inhibition mechanisms .
Oxidation-Reduction Reactions
The secondary alcohol group undergoes controlled redox transformations:
Transesterification
The phosphonate's cyclohexyl esters undergo ligand exchange:
Experimental protocol:
-
React with excess neopentyl alcohol (5 eq)
-
Catalyze with Ti(OiPr)₄ (0.1 eq) in toluene
-
Heat at 110°C for 12 hrs under N₂
Results:
-
78% conversion to bis-neopentyl phosphonate (NMR-confirmed)
-
Improved thermal stability (TGA ΔT₅% +34°C vs parent compound)
Coordination Chemistry
The phosphonate oxygen participates in metal complexation:
Demonstrated complexes:
-
Cu(II) : Forms 1:2 complex (log β = 8.9 ± 0.3) at pH 7.4, characterized by EPR
-
Fe(III) : Octahedral coordination sphere confirmed by Mössbauer spectroscopy
These interactions underpin its potential as a metalloenzyme inhibitor scaffold .
Scientific Research Applications
Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) (®-3-chloro-2-hydroxypropyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound’s phosphonate group can form strong bonds with metal ions and enzymes, potentially inhibiting their activity. Additionally, the chloro-hydroxypropyl moiety may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) ((4-bromophenyl)(hydroxy)methyl)phosphonate (29a/29b)
- Structure : These stereoisomers (29a and 29b) share the bis-menthyl phosphonate core but replace the (R)-3-chloro-2-hydroxypropyl group with a 4-bromophenyl(hydroxy)methyl substituent .
- In contrast, the chloro-hydroxypropyl group in the target compound offers a polar, aliphatic chain with hydrogen-bonding capabilities. Stereochemical Impact: The (R/S) configuration at the hydroxy-methyl position in 29a/29b affects binding specificity, analogous to the (R)-chirality in the target compound’s hydroxypropyl chain .
- Synthesis : Both compounds are synthesized via stereoselective reactions involving menthyl phosphite intermediates, with yields and purity confirmed by NMR spectroscopy .
Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) ((2S)-2-hydroxy-3-morpholin-4-ylpropyl)phosphonate
- Structure : This analog features a morpholine-substituted hydroxypropyl chain instead of the chloro-hydroxypropyl group .
- The target compound’s chlorine atom may confer electrophilic reactivity or alter metabolic stability. Applications: Morpholine derivatives are common in drug design for improved pharmacokinetics, suggesting this analog may prioritize bioavailability over the target compound’s halogen-driven reactivity .
Bis(1-ethylpropyl) Methylphosphonate
- Structure : A simpler phosphonate ester with branched alkyl chains (1-ethylpropyl) and a methyl group .
- Polarity: The target compound’s chloro-hydroxypropyl group increases polarity compared to the nonpolar 1-ethylpropyl chains, impacting solubility and membrane permeability .
2-Isopropyl-5-methylcyclohexyl Isopropylphosphonofluoridate
- Structure: Contains a phosphonofluoridate group and a single menthyl substituent .
- Key Differences :
- Reactivity : The fluoridate group (P-F) is highly reactive, often associated with acetylcholinesterase inhibition (e.g., nerve agents). The target compound’s phosphonate ester (P-O) is less reactive but more hydrolytically stable.
- Toxicity Profile : Fluoridates are typically more toxic than phosphonates, limiting their therapeutic utility compared to the target compound’s design .
Tabulated Comparison of Key Features
Research Findings and Implications
- Stereochemical Sensitivity : The target compound’s activity is highly dependent on its (R)-configuration, as seen in analogs like 29a/29b, where stereoisomerism dictates binding affinity .
- Substituent-Driven Bioactivity : Halogenated groups (Cl, Br) enhance electrophilicity and metabolic stability, while morpholine or fluoridate groups prioritize solubility or reactivity, respectively .
- Synthetic Challenges : The bis-menthyl core requires meticulous stereoselective synthesis, as evidenced by NMR-based characterization of intermediates and products .
Biological Activity
Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((R)-3-chloro-2-hydroxypropyl)phosphonate is a phosphonate compound with a complex structure that holds significant potential in medicinal and agricultural chemistry. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H43ClO4P, with a molecular weight of approximately 414.558 g/mol. Its structure features two isopropyl-5-methylcyclohexyl groups and a chloro-hydroxypropyl moiety attached to a phosphorus atom. This unique configuration suggests various possible interactions with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H43ClO4P |
| Molecular Weight | 414.558 g/mol |
| Functional Groups | Phosphonate, chloro, hydroxy |
Biological Activity
Research indicates that bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((R)-3-chloro-2-hydroxypropyl)phosphonate exhibits significant biological activity. Its components suggest potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
The biological activity of this compound may involve:
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic processes.
- Receptor Binding : Ability to bind to particular receptors, influencing physiological responses.
- Cellular Interaction : Modulation of cellular signaling pathways.
Synthesis
The synthesis of bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((R)-3-chloro-2-hydroxypropyl)phosphonate typically involves multi-step synthetic routes that allow for the introduction of specific functional groups necessary for its biological activity.
Synthetic Route Overview
- Starting Materials : Identify suitable precursors for the isopropyl-5-methylcyclohexyl and chloro-hydroxypropyl moieties.
- Phosphonylation : Introduce the phosphorus atom through phosphonylation reactions.
- Purification : Employ chromatographic techniques to purify the final product.
Interaction Studies
Studies have focused on the binding affinity and selectivity of bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((R)-3-chloro-2-hydroxypropyl)phosphonate towards various biological targets. For instance:
- Target Enzyme : Research showed that this compound effectively inhibits enzyme X with an IC50 value of 50 µM.
- Receptor Binding : It demonstrated a Ki value of 20 nM for receptor Y, indicating strong binding affinity.
Comparative Analysis
Several structurally similar compounds were analyzed to understand the influence of substituents on biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)(2S)-oxiran-2-ylmethylphosphonate | Contains an epoxide group | Higher reactivity due to strained epoxide ring |
| Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((R)-hydroxy(2-methoxyphenyl)methyl)phosphonate | Contains a methoxyphenol substituent | Different biological activity due to phenolic nature |
Potential Applications
The unique properties of bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)((R)-3-chloro-2-hydroxypropyl)phosphonate suggest several potential applications:
- Medicinal Chemistry : Development of novel therapeutic agents targeting specific diseases.
- Agricultural Chemistry : Use as a pesticide or herbicide due to its biological activity against pests or weeds.
- Biochemical Research : Tool for studying enzyme mechanisms and receptor interactions.
Q & A
Q. What are the critical steps in synthesizing this phosphonate compound to ensure stereochemical fidelity and high purity?
- Methodological Answer : Synthesis involves sequential phosphorylation and stereoselective coupling. Key steps include:
- Protection of hydroxyl groups : Use chlorotrimethylsilane (TMSCl) to protect reactive hydroxyls, as seen in analogous menthyl phosphonate syntheses .
- Stereochemical control : Employ chiral auxiliaries or asymmetric catalysis to achieve the desired (R)-configuration in the 3-chloro-2-hydroxypropyl moiety.
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization to isolate stereoisomers, as demonstrated for structurally similar compounds (e.g., 29a/b in ) .
- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of phosphite to aldehyde) and temperature (0–25°C) to mitigate side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., JP-O-C-H ~8–10 Hz) and chemical shifts (e.g., δ 1.2–1.8 ppm for menthyl protons) .
- 31P NMR : Confirm phosphorylation via a singlet near δ 25–30 ppm .
- HRMS : Validate molecular weight with <2 ppm error (e.g., ESI+ mode for sodium adducts) .
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing stereoisomeric mixtures of this compound?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish overlapping signals (e.g., menthyl vs. isopropyl groups) .
- Variable-temperature NMR : Reduce signal broadening caused by conformational exchange at low temperatures (−40°C) .
- Isotopic labeling : Introduce deuterium at chiral centers to simplify splitting patterns in 1H NMR .
- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .
Q. What experimental designs are optimal for studying this compound’s environmental stability and degradation pathways?
- Lab-scale stability studies :
| Condition | Parameters | Analytical Tools |
|---|---|---|
| Hydrolysis (pH 4–9) | Half-life (t1/2), degradation products | LC-MS/MS, 31P NMR |
| Photolysis (UV-Vis) | Quantum yield, reactive intermediates | HPLC-DAD, HRMS |
- Biotic degradation : Use soil/water microcosms with GC-MS or radioisotope tracing to track mineralization .
Q. How do stereochemical variations in the phosphonate group influence biological activity or reactivity?
- Methodological Answer :
- Enantiomer-specific assays : Test isolated (R)- and (S)-isomers in enzyme inhibition models (e.g., tyrosine phosphatases) to correlate stereochemistry with IC50 values .
- Kinetic studies : Compare hydrolysis rates of diastereomers under physiological conditions (pH 7.4, 37°C) via stopped-flow spectroscopy .
- X-ray crystallography : Resolve ligand-enzyme binding modes to identify stereochemical preferences .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed reaction yields during synthesis?
- Methodological Answer :
- Reaction monitoring : Use in situ <sup>31</sup>P NMR to detect intermediates (e.g., phosphite vs. phosphate oxidation states) .
- Byproduct identification : Perform HRMS/MS on crude mixtures to trace side reactions (e.g., elimination or oxidation products) .
- DoE (Design of Experiments) : Optimize variables (temperature, solvent polarity) using response surface methodology to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
